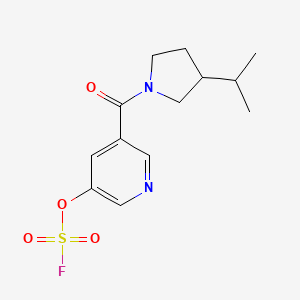
3-Fluorosulfonyloxy-5-(3-propan-2-ylpyrrolidine-1-carbonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluorosulfonyloxy-5-(3-propan-2-ylpyrrolidine-1-carbonyl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring. These compounds have reduced basicity and are generally less reactive compared to their chlorinated and brominated counterparts .
Preparation Methods
The synthesis of 3-Fluorosulfonyloxy-5-(3-propan-2-ylpyrrolidine-1-carbonyl)pyridine can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex fluorinated compounds .
Chemical Reactions Analysis
3-Fluorosulfonyloxy-5-(3-propan-2-ylpyrrolidine-1-carbonyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: Due to the presence of the fluorine atom, substitution reactions are common. These reactions often involve nucleophilic substitution, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidation states and derivatives.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound and its derivatives.
Scientific Research Applications
3-Fluorosulfonyloxy-5-(3-propan-2-ylpyrrolidine-1-carbonyl)pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Fluorosulfonyloxy-5-(3-propan-2-ylpyrrolidine-1-carbonyl)pyridine involves its interaction with molecular targets through its fluorinated pyridine ring. The electron-withdrawing fluorine atoms influence the compound’s reactivity and interaction with biological molecules. This can lead to the modulation of specific pathways and targets, making it useful in various applications .
Comparison with Similar Compounds
3-Fluorosulfonyloxy-5-(3-propan-2-ylpyrrolidine-1-carbonyl)pyridine can be compared with other fluorinated pyridines, such as:
- 2-Fluoropyridine
- 4-Fluoropyridine
- Pentafluoropyridine
These compounds share similar properties due to the presence of fluorine atoms but differ in their specific substitution patterns and reactivity. The unique structure of this compound makes it distinct in terms of its chemical behavior and applications .
Properties
IUPAC Name |
3-fluorosulfonyloxy-5-(3-propan-2-ylpyrrolidine-1-carbonyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O4S/c1-9(2)10-3-4-16(8-10)13(17)11-5-12(7-15-6-11)20-21(14,18)19/h5-7,9-10H,3-4,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSVIRDYOMXMOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCN(C1)C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
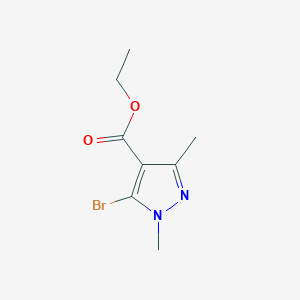
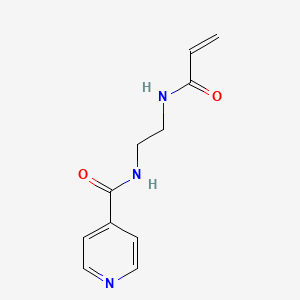

![[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxylate](/img/structure/B2364562.png)
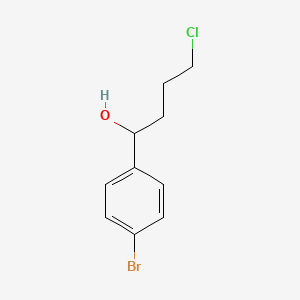
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2364564.png)
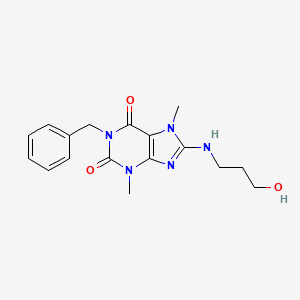

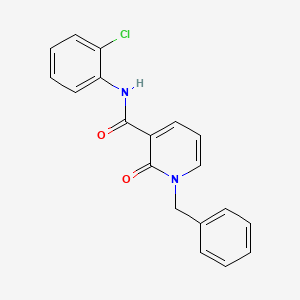


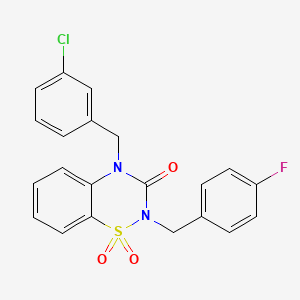
![4-[(2-Acetamido-3-carboxypropanoyl)amino]-5-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/new.no-structure.jpg)
![1-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one](/img/structure/B2364578.png)
